6-Bromo-2-methyloxazolo[5,4-b]pyridine is a heterocyclic compound characterized by a fused oxazole and pyridine ring system. Its molecular formula is , and it features a bromine atom at the 6-position and a methyl group at the 2-position. This compound is classified under heterocycles due to its structural components, which include both nitrogen-containing rings, making it of significant interest in organic chemistry and various applications in scientific research.
6-Bromo-2-methyloxazolo[5,4-b]pyridine falls under the category of heterocyclic compounds, specifically classified as a bicyclic compound due to its fused ring structure. It is further categorized as an aromatic compound due to the presence of the pyridine ring.
The synthesis of 6-Bromo-2-methyloxazolo[5,4-b]pyridine typically involves the following steps:
The process may also utilize p-toluenesulfonic acid as a catalyst to facilitate the reaction, enhancing yield and purity. After the reaction, purification techniques such as crystallization from solvents like ethanol are employed to isolate the desired product .
The molecular structure of 6-Bromo-2-methyloxazolo[5,4-b]pyridine can be represented as follows:
This structure showcases the unique arrangement of atoms, including the bromine and methyl substituents that influence its chemical properties .
6-Bromo-2-methyloxazolo[5,4-b]pyridine is known to participate in various chemical reactions:
The mechanism of action for 6-Bromo-2-methyloxazolo[5,4-b]pyridine involves:
This mechanism contributes to its utility in synthesizing diverse chemical derivatives with potential biological activity .
Relevant data indicates that this compound's unique structure contributes to its reactivity and stability profiles .
6-Bromo-2-methyloxazolo[5,4-b]pyridine has several applications in scientific research:
The compound 6-Bromo-2-methyloxazolo[5,4-b]pyridine (CAS: 116081-18-6) follows IUPAC naming conventions for fused heterocyclic systems. The parent scaffold is oxazolo[5,4-b]pyridine, where "oxazolo" denotes a five-membered ring containing oxygen (O) and nitrogen (N) atoms fused to a pyridine ring. The fusion notation [5,4-b] specifies the bond connectivity: atoms 5a and 4 of the oxazole ring fuse to bonds b (between C2-C3) of the pyridine ring [3] [6]. The substituents are numbered based on standard ring-atom positions:
The molecular formula C₇H₅BrN₂O (MW: 213.03 g/mol) is confirmed by PubChem and ChemicalBook entries [1] [3]. Key structural identifiers include:
CC1=NC2=CC(Br)=CN=C2O1
[5] [10]. Table 1: Atomic Connectivity and Nomenclature
Component | Description |
---|---|
Parent Ring | Oxazolo[5,4-b]pyridine |
Substituent at C2 | Methyl group (-CH₃) |
Substituent at C6 | Bromine atom (-Br) |
Fusion Sites | Pyridine bonds C2-C3; Oxazole atoms C4/C5a |
Structurally, oxazolo[5,4-b]pyridine differs from imidazo[4,5-b]pyridine by a single heteroatom: the oxazole ring contains oxygen at position 1, whereas imidazole features a second nitrogen (Fig. 1). This difference alters electronic properties and biological interactions [4] [7]:
The bromo-methyl substitution at analogous positions (C6/C2) is feasible in both systems. For example, 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (CAS: 42869-47-6) shares comparable steric bulk but exhibits higher melting points (278–295°C) due to enhanced hydrogen-bonding capacity from the imidazole NH group [7].
Table 2: Heterocyclic Core Comparison
Parameter | 6-Bromo-2-methyloxazolo[5,4-b]pyridine | 6-Bromo-2-methylimidazo[4,5-b]pyridine |
---|---|---|
Core Heteroatoms | O, N (oxazole) | 2× N (imidazole) |
Molecular Formula | C₇H₅BrN₂O | C₇H₆BrN₃ |
Hydrogen-Bond Acceptors | 3 (N₂, O) | 3 (N₃) |
Hydrogen-Bond Donors | 0 | 1 (imidazole NH) |
Key Bioactivity | Limited data | MAO-B inhibition, kinase modulation |
Positional isomerism arises from differing fusion sites between oxazole and pyridine rings. Common isomers include:
Isomers exhibit distinct physicochemical properties due to altered heteroatom positioning:
Table 3: Isomeric Oxazolo-Pyridine Properties
Isomer Type | CAS No. | Molecular Weight | Density (g/cm³) | Boiling Point (°C) |
---|---|---|---|---|
[5,4-b] (6-Bromo-2-methyl) | 116081-18-6 | 213.03 | Not reported | Not reported |
[4,5-b] (6-Bromo-2-methyl) | 494747-09-0 | 213.03 | 1.7 | 257.6 |
[5,4-c] (5-Bromo-2-methyl) | 1196155-00-6 | 213.03 | Not reported | Not reported |
Pharmacologically, fusion geometry influences target selectivity. For example, oxazolo[4,5-b]pyridine derivatives demonstrate MAO-B inhibition, while [5,4-b] isomers remain less explored but offer potential for CNS drug design due to optimized blood-brain barrier permeability [4] [8].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1